![molecular formula C13H9F3N2O4 B143379 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide CAS No. 134888-93-0](/img/structure/B143379.png)
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
Overview
Description
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide is a synthetic organic compound characterized by its isoxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.
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Introduction of the Carboxamide Group: : The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the isoxazole derivative with an appropriate amine, such as 4-(trifluoromethyl)aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties, acting as a prodrug that is metabolized into active compounds capable of inhibiting inflammatory responses. In preclinical studies, it has shown effectiveness in animal models for conditions such as arthritis, demonstrating good absorption and bioavailability .
Applications in Pharmacology
- Prodrug Development :
- Potential in Arthritis Treatment :
- Research on Drug Interactions :
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide:
- Study A : In a controlled trial involving rats, the compound was administered orally, leading to significant reductions in inflammatory markers compared to control groups .
- Study B : A comparative analysis with similar compounds highlighted its superior bioactivity due to the presence of both carboxylic acid and isoxazole functionalities, which enhance solubility and therapeutic potential .
- Study C : Research published in reputable journals emphasized its role as a promising candidate for further clinical development aimed at inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-5-methyl-4-isoxazolecarboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and selectivity.
N-(4-(Trifluoromethyl)phenyl)-4-isoxazolecarboxamide: Lacks the carboxy group, potentially altering its reactivity and solubility.
5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide: Lacks the carboxy group at the 3-position, which may affect its chemical properties and applications.
Uniqueness
The presence of both the carboxy and trifluoromethyl groups in 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide makes it unique. These functional groups contribute to its high reactivity, binding affinity, and potential for diverse applications in various fields.
Biological Activity
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide (referred to as "the compound") is a synthetic organic compound with significant potential in pharmacological applications, particularly in anti-inflammatory and anti-arthritic therapies. This article explores its biological activity, synthesis, metabolic pathways, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a carboxylic acid and an isoxazole moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 314.22 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Property | Value |
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Molecular Formula | |
Molecular Weight | 314.22 g/mol |
Density | 1.52 g/cm³ |
Boiling Point | 396.2 °C |
Flash Point | 193.4 °C |
Synthesis
The synthesis of the compound typically involves cycloaddition reactions, specifically the cycloaddition of carbethoxyformonitrile oxide to N-(4-(trifluoromethyl)phenyl)-3-pyrrolidino-2-butenamide, followed by hydrolysis. This method allows for the efficient formation of the isoxazole structure while maintaining high purity levels.
Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory properties . It acts primarily as a prodrug, which is metabolized in vivo to yield active compounds that inhibit inflammatory pathways. In animal models, it has shown effective absorption and bioavailability, contributing to its therapeutic potential against conditions such as arthritis .
The compound's mechanism involves modulation of inflammatory responses through its metabolites, which interact with biological targets associated with inflammation. Studies have demonstrated that it reduces levels of pro-inflammatory cytokines and mediators, suggesting its utility in treating chronic inflammatory diseases .
Case Studies and Research Findings
- Animal Model Studies : In studies involving rats, the compound was administered orally and subsequently metabolized into active anti-inflammatory agents within 24 hours. Plasma concentrations were comparable to those achieved with established anti-inflammatory drugs .
- Comparative Studies : When compared to structurally similar compounds, such as 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, the unique combination of functional groups in this compound enhances its solubility and bioactivity, making it a more effective candidate for therapeutic applications .
- In Vitro Studies : The compound has also been evaluated for its effects on cancer cell lines. The presence of the trifluoromethyl group has been shown to enhance anti-cancer activity in related isoxazole compounds, indicating potential applications beyond anti-inflammatory uses .
Properties
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-7(3-5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREXMXPNUAJXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159067 | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134888-93-0 | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134888930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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